3-(Azidomethyl)bicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azidomethyl)bicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-9-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVFBIRTVNPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Azidomethyl Bicyclo 3.1.0 Hexane and Its Derivatives
Azide (B81097) Reactivity in Bicyclo[3.1.0]hexane Scaffolds
The azido (B1232118) group attached to the bicyclo[3.1.0]hexane framework serves as a versatile handle for a variety of chemical modifications. Its reactivity is central to the synthesis of diverse derivatives, enabling transformations into amines, triazoles, and potentially rearranged products through nitrene intermediates.
The reduction of the azide functionality to a primary amine is a fundamental transformation, providing a gateway to a wide range of amide, sulfonamide, and other nitrogen-containing derivatives. A common and efficient method for this conversion is catalytic hydrogenation. For instance, the reduction of an azide on a bicyclo[3.1.0]hexane scaffold has been successfully achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.govmdpi.com This transformation is generally high-yielding and chemoselective, leaving the bicyclic core intact.
The resulting amine is a key intermediate for further functionalization. For example, it can be reacted with reagents like squaric acid dimethyl ester or ethyl 2-(chlorosulfonyl)acetate to furnish more complex molecules. nih.govmdpi.com This reductive pathway is crucial for the synthesis of biologically active compounds, where the amine group often serves as a key pharmacophoric element or a point for further molecular elaboration. nih.govmdpi.comsemanticscholar.org
Table 1: Reductive Amination of Bicyclo[3.1.0]hexane Azide Derivatives
| Starting Material (Azide Derivative) | Reagents and Conditions | Product (Amine Derivative) | Reference |
| Azide 38 | Pd/C, H₂ | Corresponding Amine | nih.govmdpi.com |
| Azide 38 | Pd/C, H₂ | Amine for synthesis of compounds 47 and 48 | semanticscholar.org |
The azide group on the bicyclo[3.1.0]hexane scaffold readily participates in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes. wikipedia.org This reaction, often referred to as "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,2,3-triazole derivatives. organic-chemistry.orgwikipedia.orgtcichemicals.com The copper(I)-catalyzed version of this reaction (CuAAC) is particularly favored as it proceeds under mild conditions and yields the 1,4-disubstituted triazole regioisomer exclusively. wikipedia.org In contrast, the ruthenium-catalyzed variant (RuAAC) can provide the 1,5-regioisomer. wikipedia.org
In the context of 3-(azidomethyl)bicyclo[3.1.0]hexane derivatives, the Huisgen cycloaddition has been employed to synthesize a variety of triazole-containing nucleoside analogues. nih.govmdpi.comsemanticscholar.org By reacting the bicyclic azide with a range of alkynes bearing different functional groups (neutral, basic, or acidic), a library of novel compounds with potential biological activity can be generated. nih.govmdpi.comsemanticscholar.org This approach highlights the modularity and reliability of click chemistry for drug discovery and development. tcichemicals.com
Table 2: Huisgen Cycloaddition of a Bicyclo[3.1.0]hexane Azide with Various Alkynes
| Azide Reactant | Alkyne Reactant | Product (Triazole Derivative) | Reference |
| Azide 38 | Various alkynes | Triazole nucleosides 39–46 | nih.govmdpi.comsemanticscholar.org |
While the reduction and cycloaddition of azides are well-established, the generation of nitrenes from azides offers another avenue for chemical transformations. rsc.org Photolysis or thermolysis of azides can lead to the formation of highly reactive nitrene intermediates, which can undergo a variety of reactions, including C-H insertion, addition to double bonds, and rearrangements. ruhr-uni-bochum.de
In the context of bicyclo[3.1.0]hexane systems, the generation of a nitrene from an azidomethyl group could potentially lead to complex rearrangements. The high ring strain of the bicyclo[3.1.0]hexane core could influence the reaction pathways of the nitrene intermediate. While specific studies on the nitrene chemistry of this compound are not extensively documented in the provided results, the general principles of nitrene chemistry suggest that intramolecular C-H insertion into the bicyclic framework or rearrangement reactions are plausible outcomes. rsc.orgacs.org Such reactions could provide access to novel and structurally complex nitrogen-containing bicyclic compounds. Further research in this area could uncover unique transformation pathways dictated by the strained bicyclic system. nih.gov
Bicyclo[3.1.0]hexane Ring Opening and Rearrangement Reactions
The inherent ring strain of the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening and rearrangement reactions under various conditions. These transformations can lead to the formation of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives, often with a high degree of stereocontrol.
Both acidic and basic conditions can promote the ring opening of bicyclo[3.1.0]hexane derivatives. researchgate.net Acid-catalyzed ring opening often proceeds through protonation of a functional group on the ring, followed by cleavage of one of the cyclopropane (B1198618) bonds to relieve ring strain. For instance, the hydrolysis of a 2-amino-6-fluorobicyclo[3.1.0]hexane derivative has been achieved using a mixture of acetic acid and hydrochloric acid at elevated temperatures. google.com Lewis acids can also facilitate ring-opening reactions, as seen in the intramolecular epoxide opening to form a cyclopropane ring in a bicyclo[3.1.0]hexane synthesis. google.comgoogle.com
Base-catalyzed ring-opening reactions are also known, particularly for systems with activating groups. For example, a base-promoted ring contraction of an epoxy ketone has been used as a key step in the synthesis of the bicyclo[3.1.0]hexane ring system itself. acs.org The specific outcome of these reactions is highly dependent on the substrate structure and the reaction conditions.
The ring opening of activated bicyclo[3.1.0]hexane systems can be highly dependent on the nature of the attacking nucleophile, leading to regio- and stereoselective products. nih.gov Studies on the ring opening of 1-azoniabicyclo[3.1.0]hexane tosylate, a related bicyclic aziridinium (B1262131) salt, demonstrate that various nucleophiles, including halides, azide, acetate, and cyanide, can afford either piperidines or pyrrolidines. nih.govresearchgate.netugent.beresearchgate.net
The regioselectivity of the ring opening is influenced by whether the reaction is under thermodynamic or kinetic control. nih.govugent.be DFT calculations have shown that thermodynamically controlled reactions tend to yield the more stable piperidine (B6355638) products, while kinetically controlled reactions can produce both piperidines and pyrrolidines, depending on the activation energies of the respective pathways. nih.govugent.be This nucleophile-dependent selectivity provides a powerful tool for the synthesis of a variety of substituted aza-heterocycles from a common bicyclic precursor. nih.gov
Radical-Mediated Ring Cleavage and Rearrangements
The bicyclo[3.1.0]hexane system readily undergoes radical-mediated reactions, which typically involve the opening of the strained cyclopropane ring. The key intermediate in these transformations is the bicyclo[3.1.0]hex-2-yl radical, which exists in equilibrium with the cyclopentylmethyl radical via the rapid cyclopropylcarbinyl-homoallyl radical rearrangement. The regioselectivity of the ring cleavage—that is, whether an internal or external bond of the cyclopropane breaks—is dictated by stereoelectronic factors. ucl.ac.uk
Investigations into the reduction of bicyclo[3.1.0]halides using radical initiators like tributyltin hydride have shown that the cleavage of the external cyclopropane bond is often the predominant pathway. ucl.ac.uk This process, under stereoelectronic control, leads to the formation of cyclohexene (B86901) as the major product. This suggests that the plane of the radical p-orbital aligns favorably with the external C-C bond, facilitating its fission. ucl.ac.uk While ring closure of the corresponding homoallylic radical (from 4-chlorocyclohexene) to form the bicyclo[3.1.0]hexane system is possible, it is a relatively slow process. ucl.ac.uk
The presence of the azidomethyl group in this compound introduces additional complexity. Organic azides are known to be effective radical traps and can undergo intramolecular addition with alkyl radicals to form N-heterocycles. unibo.it Furthermore, under certain conditions, the azido group can be reduced to generate nitrogen-centered radicals, which could participate in subsequent reactions. researchgate.net This creates a competition between radical-mediated cyclopropane ring-opening and reactions involving the azido group itself.
| Substrate | Reagents | Conditions | Major Product(s) | Key Findings | Reference |
|---|---|---|---|---|---|
| Bicyclo[3.1.0]halide | n-Bu3SnH | Neat, hv, 3°C, 10 hr | Cyclohexene (~92%) | Predominant cleavage of the external cyclopropane bond under stereoelectronic control. | ucl.ac.uk |
| 4-Chlorocyclohexene | n-Bu3SnH | Neat, hv, 3°C, 10 hr | Cyclohexene | Demonstrates that the homoallylic radical does not readily cyclize to the bicyclo[3.1.0]hexane system under these conditions. | ucl.ac.uk |
| Alkenyl Aldehydes | Cu(I)/Secondary Amine | - | Bicyclo[3.1.0]hexanes | Illustrates the formation of the bicyclo[3.1.0]hexane skeleton via a stepwise radical process. | d-nb.info |
Methanolysis Pathways and Cyclopropane Bond Cleavage
The cleavage of the cyclopropane bonds in the bicyclo[3.1.0]hexane system can also be achieved via methanolysis, with the reaction pathway being highly dependent on the pH of the medium. Studies on bicyclo[3.1.0]hexane derivatives activated by adjacent carbonyl groups demonstrate a distinct divergence in reactivity under acidic versus basic conditions. acs.orgnih.govacs.org
Under acidic catalysis (e.g., with p-toluenesulfonic acid in refluxing methanol), the reaction proceeds through a pathway that results in ring expansion. acs.orgacs.org The proposed mechanism involves the protonation of the cyclopropane ring, followed by the cleavage of the internal, more substituted C1-C5 bond. The resulting carbocation is then trapped by methanol (B129727) to yield a 4-methoxycyclohexane derivative. acs.org In some cases, reactions of bicyclo[3.1.0]hexan-3-ols with strong acids like fluorosulphuric acid also begin with the opening of the cyclopropane ring to yield cyclopentenium ions. rsc.org
Conversely, under basic conditions (e.g., sodium methoxide (B1231860) in methanol), the cleavage occurs at one of the external cyclopropane bonds (C1-C6 or C5-C6). acs.orgacs.org This pathway is initiated by the nucleophilic attack of the methoxide ion, leading to the formation of a 3-methoxymethylcyclopentanone derivative. nih.gov This demonstrates that the choice of acidic or basic conditions can selectively break different bonds within the strained bicyclic structure, leading to fundamentally different carbon skeletons.
For this compound, which lacks a strong activating group like a ketone, these methanolysis reactions would likely require more forcing conditions. The azidomethyl group is not expected to activate the cyclopropane ring towards cleavage in the same manner as a carbonyl group.
| Substrate | Conditions | Major Product Type | Bond Cleaved | Reference |
|---|---|---|---|---|
| Activated Bicyclo[3.1.0]hexane (with ketone/ester) | Acidic (p-TsOH, MeOH, reflux) | 4-Methoxycyclohexane | Internal (C1-C5) | acs.orgnih.govacs.org |
| Activated Bicyclo[3.1.0]hexane (with ketone/ester) | Basic (NaOMe, MeOH) | 3-Methoxymethylcyclopentanone | External (C1-C6 or C5-C6) | acs.orgnih.govacs.org |
Structural Characterization and Elucidation Methodologies
The definitive structural analysis of "3-(Azidomethyl)bicyclo[3.1.0]hexane" and its analogs relies on a combination of advanced spectroscopic and analytical techniques. These methods are crucial for confirming the connectivity of atoms, the three-dimensional arrangement (stereochemistry), and the conformational preferences of the strained bicyclic system.
**4.1. Spectroscopic Techniques for Structural Determination
Spectroscopic methods provide the fundamental framework for determining the molecular structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and conformational dynamics of bicyclo[3.1.0]hexane systems. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assignment of protons and carbons within the bicyclic framework and the azidomethyl substituent.
Dynamic NMR spectroscopy has been employed to study the conformational equilibria in solution, revealing the energy barriers between different conformational states. These studies often show that the boat-like conformation is the most thermodynamically stable. For instance, in some bicyclo[3.1.0]hexane derivatives, different rotamers can be observed in the NMR spectra, indicating hindered rotation around certain bonds. semanticscholar.org The analysis of coupling constants and nuclear Overhauser effects (NOE) in 2D NMR experiments (like COSY, HSQC, and HMBC) further helps in establishing the relative stereochemistry of the substituents and the conformation of the five-membered ring.
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. rsc.orgnih.gov For bicyclo[3.1.0]hexane derivatives, X-ray crystallography has consistently confirmed that the bicyclic skeleton predominantly adopts a boat conformation. This conformation minimizes the eclipsing strain that would be present in a chair conformation, and the five-membered ring is often observed to be flatter than in a typical cyclopentane (B165970) ring.
Crystallographic data for various bicyclo[3.1.0]hexane derivatives have been deposited in the Cambridge Crystallographic Data Centre (CCDC), providing a valuable resource for detailed structural comparisons. semanticscholar.orgd-nb.info These studies are crucial for definitively establishing the relative and absolute stereochemistry of complex molecules containing the bicyclo[3.1.0]hexane core, which is essential for understanding their biological activity. researchgate.net For example, the structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide was solved by direct methods and refined to a high degree of accuracy, confirming the boat conformation of the ring system. rsc.org
**4.2. Stereochemical Analysis and Isomer Differentiation
The presence of multiple stereocenters in substituted bicyclo[3.1.0]hexanes necessitates robust methods for separating and identifying different stereoisomers.
Chiral chromatography techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), are vital for the separation of enantiomers and diastereomers of bicyclo[3.1.0]hexane derivatives. The determination of enantiomeric excess is particularly important in the synthesis of chiral molecules intended for pharmaceutical applications, as different enantiomers can have vastly different biological activities.
The synthesis of enantiomerically pure bicyclo[3.1.0]hexane derivatives often involves either an asymmetric synthesis or the resolution of a racemic mixture. Chiral HPLC is frequently used to separate racemic mixtures, although this can be a tedious and costly process. scispace.com The development of asymmetric catalytic methods for the synthesis of enantioenriched bicyclo[3.1.0]hexanes is a significant area of research, with chiral chromatography being the primary tool for assessing the success of these methods. d-nb.info
The bicyclo[3.1.0]hexane ring system is conformationally constrained due to the fusion of the cyclopentane and cyclopropane (B1198618) rings. Computational studies, often using density functional theory (DFT), have been instrumental in understanding the conformational preferences of this bicyclic system. nih.gov These studies consistently show that boat-like conformers are significantly more stable than chair-like conformers. researchgate.net
The primary reason for this preference is the steric hindrance imposed by the cyclopropane ring, which favors a pseudo-equatorial position. conicet.gov.ar This arrangement, however, can lead to repulsion between pseudo-axial hydrogens on the cyclopentane ring. conicet.gov.ar The balance of these steric interactions dictates the precise geometry of the boat conformation. The introduction of substituents can further influence the conformational equilibrium, and computational analysis helps to predict the most stable arrangement. nih.gov The conformational rigidity of the bicyclo[3.1.0]hexane scaffold is a key feature that is often exploited in drug design to lock a molecule into a specific bioactive conformation. nih.govresearchgate.net
Computational and Theoretical Studies of Bicyclo 3.1.0 Hexane Systems
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the fundamental properties of bicyclo[3.1.0]hexane and its derivatives. These methods provide detailed insights into the electronic structure, energy, and geometry of these molecules, which are often difficult to probe experimentally.
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying bicyclo[3.1.0]hexane systems. researchgate.net DFT methods, such as B3LYP, have been successfully employed to investigate various aspects of these molecules. acs.orgacs.org
Strain Energy: The inherent ring strain in bicyclo[3.1.0]hexane, arising from the fusion of the three- and five-membered rings, is a critical determinant of its reactivity. DFT calculations have been used to quantify this strain energy. For the parent bicyclo[3.1.0]hexane, the strain energy has been computationally estimated to be approximately 32.4 kcal/mol. semanticscholar.org This high strain energy influences the molecule's thermal stability and its propensity to undergo ring-opening reactions. acs.org
Transition States: DFT calculations are crucial for mapping the potential energy surfaces of reactions involving bicyclo[3.1.0]hexane derivatives. By locating and characterizing transition state structures, researchers can predict reaction pathways and activation energies. acs.org For instance, DFT studies have elucidated the mechanisms of thermal rearrangements and cycloaddition reactions involving the bicyclo[3.1.0]hexane skeleton. khas.edu.trbeilstein-journals.org The transition state distortion energies, which represent the energy required to deform the reactants into their transition state geometries, have been found to correlate with the activation energies of these reactions. acs.org
Alongside DFT, ab initio and semi-empirical methods have also been applied to study the electronic structure of bicyclo[3.1.0]hexane systems. nih.gov
Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been used to provide benchmark data for the geometries and relative energies of different conformers of bicyclo[3.1.0]hexane derivatives. acs.org These methods, while computationally more demanding than DFT, can offer higher accuracy for certain properties. For example, MP2 calculations have been used to determine the relative energies of the boat, chair, and twist conformations of 1,5-diazabicyclo[3.1.0]hexane, showing the boat conformation to be the most stable. acs.org
Semi-Empirical Methods: Semi-empirical methods, such as PM3, offer a computationally less expensive alternative for studying large bicyclo[3.1.0]hexane derivatives. khas.edu.tr While generally less accurate than DFT or ab initio methods, they can be useful for preliminary explorations of reaction mechanisms and for comparing the relative energies of different pathways. khas.edu.tr For example, the PM3 method has been used to study the thermal rearrangement of a substituted bicyclo[3.1.0]hexane, providing initial insights into the reaction mechanism. khas.edu.tr
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to explore the dynamic behavior and conformational landscape of bicyclo[3.1.0]hexane systems over time.
The bicyclo[3.1.0]hexane ring system is conformationally restricted but not entirely rigid. nih.gov The five-membered ring can, in principle, adopt different conformations, though the fusion to the cyclopropane (B1198618) ring heavily influences the conformational preferences.
Computational studies have consistently shown that the boat-like conformation is significantly more stable than the chair-like conformation for the bicyclo[3.1.0]hexane ring. researchgate.netconicet.gov.ar Potential energy surface (PES) scans have been employed to map the conformational space and have confirmed the preference for the boat conformer. conicet.gov.ar This preference is a key feature of the bicyclo[3.1.0]hexane system and is important in the design of conformationally restricted molecules, such as nucleoside analogues. nih.gov Molecular dynamics simulations have been used to study the conformational preferences of bicyclo[3.1.0]hexane-based nucleosides, demonstrating their utility as tools to probe the role of sugar pucker in biological recognition processes. nih.gov The change in sugar puckering when the bicyclo[3.1.0]hexane system is forced from its stable 'boat' to an unstable 'chair' conformation can be monitored through these simulations. nih.gov
Molecular modeling techniques are valuable for predicting the reactivity and stability of bicyclo[3.1.0]hexane derivatives. By analyzing the electronic and steric properties of the molecule, it is possible to identify likely sites of reaction and to estimate the stability of the molecule and its potential intermediates.
For example, computational studies on the ring-opening of bicyclo[n.1.0]alkanones have shown that bicyclo[3.1.0]hexan-6-ones undergo ring-opening more readily than the more strained bicyclo[1.1.0]butan-2-ones. acs.org This counterintuitive result was explained by computational analysis, which revealed a stabilizing interaction in the bicyclo[1.1.0]butanone system that is absent in the bicyclo[3.1.0]hexanone. acs.org Furthermore, molecular dynamics simulations have been instrumental in understanding how the conformational rigidity of bicyclo[3.1.0]hexane-based nucleosides affects the stability of DNA structures into which they are incorporated. nih.gov
Strain Energy Analysis
The strain energy of the bicyclo[3.1.0]hexane system is a dominant factor governing its chemical behavior. This strain is a combination of angle strain in the cyclopropane ring and torsional strain in the cyclopentane (B165970) ring.
Computational methods provide a powerful means to dissect and quantify the different contributions to the total strain energy. Isodesmic and homodesmotic reactions are theoretical reactions constructed to cancel out other energetic effects, allowing for a direct calculation of the strain energy. Using high-level computational methods, the strain energy of the parent bicyclo[3.1.0]hexane has been determined with considerable accuracy.
Below is a table summarizing the computationally determined strain energies for bicyclo[3.1.0]hexane using various methods.
| Computational Method | Strain Energy (kcal/mol) |
| W1BD | 32.4 |
| G-4 | 32.9 |
| CBS-APNO | 32.1 |
| CBS-QB3 | 32.4 |
| M062X/6-31+G(2df,p) | 31.1 |
| Data sourced from a study on computing hydrocarbon strain energies. semanticscholar.org |
The significant strain energy of approximately 32 kcal/mol makes the bicyclo[3.1.0]hexane ring system a high-energy motif, predisposing it to reactions that relieve this strain, such as ring-opening reactions initiated by heat, light, or chemical reagents. khas.edu.tracs.org Understanding the magnitude and origins of this strain is therefore critical for predicting and controlling the chemical transformations of molecules containing this bicyclic core.
Methodologies for Strain Energy Calculation (e.g., Computational Group Equivalents, Isodesmic/Homodesmotic Approaches)
The quantification of strain energy in cyclic and polycyclic molecules is a fundamental aspect of computational organic chemistry. For bicyclo[3.1.0]hexane systems, several methodologies are employed to derive this value, each with its own conceptual basis and computational demands.
Computational Group Equivalents: This method provides a direct route to calculating strain energy. swarthmore.edu It operates on the principle that the total enthalpy of a hypothetical, strain-free molecule can be estimated by summing the contributions of its constituent atomic or group increments. swarthmore.edu These increments are pre-determined parameters derived from high-level electronic structure theory calculations on a set of unstrained reference molecules. swarthmore.edu The strain energy is then defined as the difference between the computed enthalpy of the actual molecule and the estimated enthalpy of its strain-free counterpart. swarthmore.edu An advantage of this approach is its efficiency; once the group increment values are established for a specific level of theory, only a single calculation on the target molecule is needed. swarthmore.edu This contrasts with reaction-based methods that require calculations for all reactants and products. swarthmore.edu
The process involves:
Performing a high-level electronic structure calculation (e.g., W1BD, G-4, CBS-APNO, CBS-QB3, or M06-2X/6-31+G(2df,p)) to obtain the molecule's enthalpy. swarthmore.edu
Identifying the appropriate group equivalents within the molecule. For bicyclo[3.1.0]hexane, these would include specific types of CH and CH₂ groups defined by their connectivity.
Summing the established enthalpy values for these group equivalents to get the strain-free enthalpy. swarthmore.edu
Subtracting the strain-free enthalpy from the calculated enthalpy of the molecule to yield the strain energy. swarthmore.edu
Isodesmic and Homodesmotic Reactions: These are hypothetical reaction schemes designed to cancel out systematic errors in computational methods by maintaining the number of each type of chemical bond on both the reactant and product sides.
Isodesmic Reactions: In an isodesmic reaction, the number of bonds of each formal type (e.g., C-C, C-H, C=C) is conserved. This approach is commonly used but can be less accurate for cyclic systems as it doesn't fully balance the hybridization and connectivity states of the atoms.
Homodesmotic Reactions: This is a more refined approach where the number of carbon atoms with a specific number of hydrogen atoms attached (i.e., CH₃, CH₂, CH, C) is kept constant on both sides of the equation. This ensures a better cancellation of errors related to hybridization and provides a more accurate assessment of strain energy, particularly for cyclic and bicyclic systems.
For bicyclo[3.1.0]hexane, a homodesmotic reaction would involve breaking the bicyclic structure into simpler, unstrained (or less strained) molecules that preserve the original count of CH and CH₂ groups. The strain energy is then calculated as the enthalpy change of this hypothetical reaction.
Comparative Strain Energy Analysis within Bicyclic Systems
The strain energy of the bicyclo[3.1.0]hexane system is a subject of considerable interest, placing it among the moderately strained bicyclic alkanes. evitachem.com Its estimated strain energy is approximately 25–30 kcal/mol. evitachem.com In many instances, the strain energy of bicyclic compounds can be approximated by the sum of the strain energies of their individual component rings. thieme-connect.de For bicyclo[3.1.0]hexane, this would be the combination of the strain in a cyclopentane ring and a cyclopropane ring.
However, the fusion of the rings introduces additional strain. The table below provides a comparison of the strain energies for bicyclo[3.1.0]hexane and related bicyclic systems, illustrating its relative stability.
| Compound | Experimental Strain Energy (kcal/mol) |
| Bicyclo[3.1.0]hexane | 32.4 swarthmore.edu |
| Bicyclo[2.1.0]pentane | ~57.0 thieme-connect.de |
| Bicyclo[4.1.0]heptane | 27.2 thieme-connect.de |
| Bicyclo[2.2.0]hexane | 51.8 thieme-connect.de |
| Spiropentane | ~65.0 thieme-connect.de |
This table presents experimental strain energy values for a comparative analysis of bicyclic systems.
The data indicates that the strain in bicyclo[3.1.0]hexane is significant, though considerably less than that of the more constrained bicyclo[2.1.0]pentane or the highly distorted bicyclo[2.2.0]hexane. thieme-connect.de The strain is slightly higher than that of its larger homolog, bicyclo[4.1.0]heptane (norcarane), which benefits from a more flexible six-membered ring. thieme-connect.de
Mechanistic Investigations through Computational Chemistry
Computational chemistry provides powerful insights into the dynamics of chemical reactions involving bicyclo[3.1.0]hexane derivatives that are often difficult to probe experimentally. By modeling reaction pathways, transition states, and intermediates, researchers can elucidate complex mechanisms and predict the outcomes of reactions with high accuracy.
Elucidation of Reaction Mechanisms and Transition State Structures
Density Functional Theory (DFT) is a prominent tool for investigating reaction mechanisms involving bicyclo[3.1.0]hexane systems. conicet.gov.arbeilstein-journals.orgkhas.edu.tr These computational studies allow for the detailed exploration of potential energy surfaces, identifying the most favorable reaction pathways.
For instance, in the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, computational methods were employed to understand why the pyrolysis yielded 1,3,3-trimethyl-1,4-cyclohexadiene instead of the expected 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene. khas.edu.tr The calculations, using methods like B3LYP/6-31G*, showed a plausible two-step mechanism. khas.edu.tr The first step is the elimination of acetic acid to form the bicyclo[3.1.0]hex-2-ene intermediate. khas.edu.tr The second, rate-determining step is a concerted homodienyl 1,5-hydrogen shift, which leads to the final product. khas.edu.tr The study also investigated a potential biradical mechanism, finding that while homolytic bond cleavage of the cyclopropyl (B3062369) moiety is possible, the subsequent rearrangement to the observed product via a biradical transition state is less likely. khas.edu.tr
In another example, the mechanism of the photoinitiated nucleophilic addition of a solvent to benzene (B151609) to form substituted bicyclo[3.1.0]hexenes was investigated using quantum chemical calculations. nih.gov Two primary hypotheses were considered: one involving the protonation of excited-state benzene followed by rearrangement, and another involving the photorearrangement of benzene to benzvalene (B14751766), which is then protonated and attacked by a nucleophile. nih.gov The computational and experimental evidence strongly supported the second mechanism, proceeding through the benzvalene intermediate. nih.gov
Mechanistic studies on the isomerization of hydroxyl and silyl (B83357) derivatives of bicyclo[3.1.0]hexane catalyzed by Zeise's salt have also been conducted. nih.gov These high-level quantum mechanical calculations revealed that the reaction proceeds more favorably with the dimeric form of the catalyst, with calculated activation barriers between 19–25 kcal/mol. nih.gov
Prediction of Regio- and Stereoselectivity
Computational chemistry is not only used to determine how a reaction occurs but also to predict what products will be formed, specifically addressing regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).
The cycloaddition reactions of cyclopropenes with a stable azomethine ylide to form bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives were studied using DFT methods at the M11/cc-pVDZ level of theory. beilstein-journals.org These calculations found that the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org Importantly, the calculated transition-state energies for the reaction were fully consistent with the experimentally observed high diastereofacial selectivity. beilstein-journals.org
In the ring-opening of 1-azoniabicyclo[3.1.0]hexane tosylate, DFT calculations were used to explain the nucleophile-dependent regio- and stereoselectivity. ugent.be The calculations showed that reactions under thermodynamic control lead to piperidine (B6355638) products. ugent.be In contrast, reactions under kinetic control can yield either piperidines or pyrrolidines, with the product ratio depending on the relative activation energies for the two competing pathways. ugent.be
Furthermore, the diastereoselectivity in the platinum- and gold-catalyzed cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexanes has been analyzed computationally. acs.org Distortion/interaction analyses revealed that for the platinum-catalyzed reaction, the favored transition state benefits from stronger hydrogen bonding, CH-π interactions, and reduced steric repulsion. acs.org For the gold-catalyzed reaction, the preference is determined by the degree of out-of-plane distortion of the alkene and the bending of the alkyne in the transition state. acs.org These computational models provide detailed insights into the structural factors that govern selectivity, which are often challenging to determine through experiments alone. acs.org
Synthetic Applications and Research Frontiers of Bicyclo 3.1.0 Hexane Derivatives
Scaffolds in Medicinal Chemistry Research
The bicyclo[3.1.0]hexane core serves as a valuable building block for constructing molecules with a fixed three-dimensional shape, which can lead to enhanced biological activity and selectivity. researchgate.net This rigid scaffold has been successfully employed in the development of various therapeutic agents, from receptor modulators to enzyme inhibitors and antitumor compounds.
Design and Synthesis of Conformationally Restricted Analogues
A key application of the bicyclo[3.1.0]hexane system is in the design of conformationally restricted analogues of biologically important molecules. acs.orgacs.org By locking the five-membered ring of a cyclopentane (B165970) into a specific envelope conformation, the bicyclo[3.1.0]hexane scaffold mimics the puckered structures of sugar rings found in nucleosides. acs.orgacs.org This conformational constraint can enhance binding affinity and selectivity for target proteins. researchgate.net
A notable synthetic strategy involves a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to form the bicyclo[3.1.0]hexane ring system. acs.orgacs.org This approach has been utilized to synthesize analogues of β-arabinofuranosyl and α-galactofuranosyl rings. acs.orgacs.org The introduction of an azido (B1232118) group, as in 3-(azidomethyl)bicyclo[3.1.0]hexane, provides a versatile handle for further functionalization. For instance, the azido group can be reduced to an amine, which can then be used to introduce a variety of substituents through reactions like reductive amination. acs.orgmdpi.com
Modulators of Receptor Activity (e.g., Adenosine (B11128) Receptors, Metabotropic Glutamate Receptors, LPAR1)
Bicyclo[3.1.0]hexane derivatives have shown significant promise as modulators of various G protein-coupled receptors (GPCRs). nih.gov
Adenosine Receptors: The replacement of the flexible ribose ring in adenosine with a rigid bicyclo[3.1.0]hexane scaffold, often referred to as a (N)-methanocarba modification, has led to the development of highly potent and selective A3 adenosine receptor (A3AR) agonists. mdpi.comnih.gov These compounds are being investigated for the treatment of inflammatory diseases and cancer. mdpi.com Modifications at various positions of the purine (B94841) ring and the bicyclo[3.1.0]hexane moiety have been explored to fine-tune the structure-affinity relationships. mdpi.comsemanticscholar.org For example, derivatives lacking a 4'-hydroxymethyl group have been identified as potent and selective antagonists of the human A3AR. nih.gov The synthesis of these analogues often involves the use of a key bicyclo[3.1.0]hexane alcohol building block. mdpi.com
Metabotropic Glutamate Receptors (mGluRs): Conformationally constrained 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogues have been developed as antagonists of mGlu2/3 receptors. nih.gov These compounds show potential as novel treatments for major depressive disorder. nih.govgoogle.comgoogle.com One such compound demonstrated significant activity in preclinical models of depression. nih.gov
Histamine (B1213489) Receptors: By incorporating the bicyclo[3.1.0]hexane scaffold, conformationally rigid histamine analogues have been synthesized. nih.govmdpi.com These compounds exhibited selective binding to the H3 receptor subtype over the H4 subtype, suggesting that this rigid structure is a useful template for developing selective H3 receptor ligands. nih.govmdpi.com
Enzyme Inhibitor Design (e.g., Neuraminidase Mimics, Protease Inhibitors)
The rigid bicyclo[3.1.0]hexane framework has also been utilized in the design of enzyme inhibitors.
Neuraminidase Mimics: In the quest for new antiviral drugs against influenza, bicyclo[3.1.0]hexane analogues of sialic acid have been designed to mimic the transition state of the viral neuraminidase enzyme. nih.govplos.org While initial compounds showed weak activity, further modifications, including the introduction of different functional groups, are being explored to improve their inhibitory potential. nih.gov
Galactofuranosyltransferase Inhibitors: Bicyclo[3.1.0]hexane-based mimics of UDP-galactofuranose (UDP-Galf) have been synthesized and evaluated as inhibitors of the mycobacterial enzyme GlfT2, which is involved in cell wall biosynthesis. mdpi.comnih.govresearchgate.net These compounds, synthesized via reductive amination of a bicyclo[3.1.0]hexane-based amine, have shown weak inhibitory activity, indicating that further optimization is needed. mdpi.comresearchgate.net
Histone Deacetylase (HDAC) Inhibitors: A series of novel HDAC inhibitors incorporating a 3-azabicyclo[3.1.0]hexane linker has been developed. acs.org One compound from this series, CHR-3996, demonstrated class I selective HDAC inhibition, good oral bioavailability, and antitumor activity in preclinical models, leading to its selection for clinical development. acs.org
Exploration in Antitumor Research (e.g., Antiproliferative Activity, Cytoskeleton Transformation, Mitochondrial Membrane Potential Studies)
Derivatives of bicyclo[3.1.0]hexane have emerged as a promising class of compounds in antitumor research.
Antiproliferative Activity: Spiro-fused heterocyclic compounds containing a 3-azabicyclo[3.1.0]hexane moiety have been shown to possess antiproliferative activity against various human and mouse cancer cell lines. mdpi.comjst.go.jp Some of these compounds exhibited IC50 values in the low micromolar range. mdpi.com
Induction of Apoptosis and Morphological Changes: Studies have shown that certain 3-azabicyclo[3.1.0]hexane derivatives can induce apoptosis and cause morphological changes in cancer cells. mdpi.com Furthermore, spiro-fused adducts of 3-azabicyclo[3.1.0]hexanes have been found to significantly decrease the mitochondrial membrane potential in tumor cells, a hallmark of apoptosis. mdpi.com
Histone Deacetylase Inhibition in Cancer: As mentioned previously, the class I selective HDAC inhibitor CHR-3996, which contains a 3-azabicyclo[3.1.0]hexane core, has shown potent antitumor activity in xenograft models and is being investigated for clinical use. acs.org
Development of Novel Carbocyclic Nucleosides
The bicyclo[3.1.0]hexane scaffold is a key component in the synthesis of novel carbocyclic nucleosides. acs.orgnih.gov These analogues, where the furanose ring of a natural nucleoside is replaced by a bicyclo[3.1.0]hexane system, offer increased chemical and enzymatic stability. acs.org The rigid nature of this scaffold locks the cyclopentane ring into conformations that mimic the North (N) or South (S) conformations of the ribose ring in conventional nucleosides. acs.orgtandfonline.com
The synthesis of these carbocyclic nucleosides often starts from a common precursor, a carbocyclic amine on the bicyclo[3.1.0]hexane template. rsc.orgpsu.edu This amine is then coupled with various heterocyclic bases to generate the final nucleoside analogues. rsc.orgpsu.edu Antiviral activity has been predominantly associated with the Northern (N) conformers. tandfonline.com Researchers have also explored rearranging the substitution pattern on the bicyclo[3.1.0]hexane template to improve recognition by viral enzymes like herpes thymidine (B127349) kinase. acs.orgnih.gov
Advanced Synthetic Strategies and Methodological Innovations
The growing interest in bicyclo[3.1.0]hexane derivatives has spurred the development of new and efficient synthetic methods.
Convergent Synthesis: A convergent synthesis of bicyclo[3.1.0]hexanes has been developed through a (3+2) annulation of cyclopropenes with aminocyclopropanes. rsc.orgresearchgate.netnih.gov This method, utilizing photoredox catalysis, allows for the rapid construction of these valuable bicyclic scaffolds with multiple stereocenters. rsc.orgnih.gov
Tandem Reactions: A rhodium N-heterocyclic carbene-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes provides an atom-economic and diastereoselective route to [3.1.0]bicyclic products. acs.org
From Readily Available Starting Materials: A new synthetic route to a versatile bicyclo[3.1.0]hexane intermediate has been developed from (+)-(1R,4R)-4-(benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol, a readily available starting material. nih.gov This facilitates the large-scale synthesis of biologically important bicyclo[3.1.0]hexane derivatives. nih.gov
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives: Significant progress has been made in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives using both transition-metal-catalyzed and transition-metal-free reactions. bohrium.com These methods include copper-mediated intramolecular cyclopropanation and iodine-mediated domino reactions. bohrium.com The development of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has also been achieved through 1,3-dipolar cycloaddition reactions. beilstein-journals.org
Interactive Data Table: Bicyclo[3.1.0]hexane Derivatives and Their Applications
| Compound Class | Target | Therapeutic Area | Key Findings |
| Conformationally Restricted Analogues | Various | Drug Discovery | Mimics sugar ring conformations, enhancing binding. researchgate.netacs.orgacs.orgacs.org |
| Adenosine Receptor Modulators | A3 Adenosine Receptor | Inflammation, Cancer | (N)-methanocarba analogues are potent and selective agonists/antagonists. mdpi.comnih.gov |
| mGluR Modulators | mGlu2/3 Receptors | Depression | Bicyclo[3.1.0]hexane glutamic acid analogues act as antagonists. nih.gov |
| Histamine Receptor Modulators | H3 Receptor | Neurology | Conformationally rigid analogues provide selectivity. nih.govmdpi.com |
| Neuraminidase Mimics | Influenza Neuraminidase | Antiviral | Sialic acid analogues designed to inhibit viral replication. nih.govplos.org |
| HDAC Inhibitors | Histone Deacetylases | Cancer | 3-Azabicyclo[3.1.0]hexane-containing compounds show class I selectivity. acs.org |
| Antitumor Agents | Cancer Cells | Oncology | Induce apoptosis and exhibit antiproliferative activity. mdpi.commdpi.com |
| Carbocyclic Nucleosides | Viral Enzymes | Antiviral | Increased stability and defined conformations lead to antiviral activity. acs.orgtandfonline.comrsc.orgpsu.edu |
Photoredox Catalysis in Bicyclo[3.1.0]hexane Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. This approach has been successfully applied to the synthesis of bicyclo[3.1.0]hexanes, primarily through [3+2] annulation reactions. In these reactions, a three-carbon component and a two-carbon component are coupled to form the five-membered ring of the bicyclic system.
A notable strategy involves the photoredox-mediated annulation of aminocyclopropanes with cyclopropenes. nih.govresearchgate.net This method allows for the convergent synthesis of bicyclo[3.1.0]hexanes with the creation of an all-carbon quaternary center. nih.govresearchgate.net Researchers have successfully employed both organic dyes and iridium-based complexes as photocatalysts, typically under blue LED irradiation. nih.govresearchgate.netresearchgate.netrsc.org
The reaction proceeds via the single-electron oxidation of an aminocyclopropane to generate a radical cation, which then undergoes ring-opening to form a distonic radical cation. This intermediate adds to a cyclopropene (B1174273), and a subsequent radical-polar crossover cascade affords the bicyclo[3.1.0]hexane product. This methodology is tolerant of a wide range of functional groups on both the cyclopropene and aminocyclopropane components. researchgate.net For instance, the use of difluorocyclopropenes in conjunction with specific cyclopropylanilines has been shown to proceed with high diastereoselectivity, providing access to valuable fluorinated building blocks for medicinal chemistry. nih.govresearchgate.net
| Reactant 1 (Aminocyclopropane) | Reactant 2 (Cyclopropene) | Photocatalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| N-(4-methoxyphenyl)-1-phenylcyclopropan-1-amine | Dimethyl 3,3-dimethylcycloprop-1-ene-1,2-dicarboxylate | 4DPAIPN | Nitromethane | 86 |
| N-(4-methoxyphenyl)-1-phenylcyclopropan-1-amine | Dimethyl 3,3-difluorocycloprop-1-ene-1,2-dicarboxylate | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Nitromethane | 82 |
| N-(4-chlorophenyl)-1-phenylcyclopropan-1-amine | Dimethyl 3,3-dimethylcycloprop-1-ene-1,2-dicarboxylate | 4DPAIPN | Nitromethane | 88 |
| 1-(4-bromophenyl)-N-(4-methoxyphenyl)cyclopropan-1-amine | Dimethyl 3,3-dimethylcycloprop-1-ene-1,2-dicarboxylate | 4DPAIPN | Nitromethane | 85 |
Cascade and Domino Reactions for Complex Architectures
Cascade and domino reactions offer an efficient and atom-economical approach to increase molecular complexity from simple starting materials in a single synthetic operation. psu.edu Several such strategies have been developed for the synthesis of the bicyclo[3.1.0]hexane core and its derivatives.
Metal-catalyzed cycloisomerization of 1,6-enynes is a prominent method for constructing the bicyclo[3.1.0]hexane skeleton. mdpi.com Catalysts based on transition metals such as rhodium, gold, nickel, and ruthenium have been effectively used. mdpi.comnih.gov For example, rhodium N-heterocyclic carbene complexes can catalyze a tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes to diastereoselectively yield bicyclo[3.1.0]hexane structures. acs.org Similarly, gold-catalyzed cyclization/hydroboration of 1,6-enynes provides a facile, one-step access to functionalized bicyclo[3.1.0]hexane boranes. researchgate.net
Enzyme-initiated domino reactions represent another sophisticated strategy. In one reported instance, the attempted asymmetric hydrolysis of a tricyclic diester using porcine liver esterase did not yield the expected chiral monoester but instead produced a bicyclo[3.1.0]hexane framework in near-quantitative yield via an unexpected Meinwald rearrangement of the enzyme-generated intermediate. psu.edu
Metal-free domino reactions have also been explored. For example, an iodine-mediated domino reaction starting from N-allyl enamines has been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com These reactions often proceed through highly reactive intermediates that undergo sequential transformations without the need for isolation, streamlining the synthetic process. psu.edu
Future Directions in Azido Bicyclo[3.1.0]hexane Chemistry
While the synthesis of the core bicyclo[3.1.0]hexane ring system is well-established, the chemistry of its specifically functionalized derivatives, such as those containing an azido group like This compound (1), remains a developing field. The azide (B81097) functional group is a versatile precursor for a wide array of chemical transformations, suggesting several promising future research directions.
The synthesis of azido-functionalized bicyclo[3.1.0]hexanes could be achieved through standard nucleophilic substitution reactions, for instance, by displacing a tosylate with sodium azide, a method used for synthesizing related azido-functionalized bicyclic nucleosides. mdpi.com Future work will likely focus on developing more direct and stereocontrolled methods for introducing the azido group.
A significant area of future research lies in the application of azido bicyclo[3.1.0]hexanes in bioorthogonal chemistry. The azide group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively), commonly known as "click chemistry." This could enable the use of compounds like This compound (1) as rigid, three-dimensional scaffolds for linking to biomolecules or for creating complex molecular probes. The bicyclo[3.1.0]hexane unit can introduce conformational constraint, which is a valuable feature in medicinal chemistry for optimizing ligand-receptor interactions. csic.es For example, bicyclo[3.1.0]hexane-based nucleosides, some containing azide functionalities for further modification, have been investigated as ligands for adenosine receptors. mdpi.comnih.gov
Furthermore, the azide group can be readily reduced to a primary amine. mdpi.com This transformation opens the door to a vast range of derivatives. The resulting aminomethyl bicyclo[3.1.0]hexane can serve as a key building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials. The development of asymmetric syntheses for chiral azido bicyclo[3.1.0]hexanes and their subsequent conversion to enantiomerically pure amines will be a critical step toward these applications. As the broader field moves towards more sustainable methodologies, the development of photocatalytic or electrochemical methods for the synthesis and transformation of azido bicyclo[3.1.0]hexanes will also be a key research focus. bohrium.com
Q & A
Basic: What are the common synthetic strategies for functionalizing bicyclo[3.1.0]hexane scaffolds, such as 3-(azidomethyl)bicyclo[3.1.0]hexane?
Functionalization of bicyclo[3.1.0]hexane derivatives often relies on cross metathesis and carbene-mediated cyclopropanation. For example, diazo intermediates can undergo intramolecular cyclopropanation to introduce substituents at the cyclopropane tip. However, electron-withdrawing groups may divert the reaction toward [3+2] cycloadditions instead of cyclopropanation, requiring careful optimization of reaction conditions . Annulation methods (e.g., cyclopropene + aminocyclopropane) are also effective for synthesizing bicyclo[3.1.0]hexane cores, which can later be modified with azide groups .
Basic: How does the boat conformation of bicyclo[3.1.0]hexane influence its reactivity?
X-ray crystallography reveals that the bicyclo[3.1.0]hexane skeleton adopts a boat conformation, which flattens the five-membered ring compared to cyclopentane. This distortion increases ring strain at the cyclopropane moiety, making it susceptible to bond cleavage during electrophilic attacks (e.g., oxymercuration) or radical rearrangements. The boat conformation also dictates stereoelectronic effects, such as preferential cleavage of the outer cyclopropane bond due to orbital alignment .
Advanced: How can researchers resolve contradictions in diastereoselectivity during functionalization of bicyclo[3.1.0]hexanes?
Contradictions arise when competing pathways (e.g., cyclopropanation vs. cycloaddition) dominate under different substituent effects. For example, electron-donating groups favor cyclopropanation with high diastereoselectivity, while electron-withdrawing groups promote [3+2] cycloadditions. To resolve this, systematic screening of catalysts (e.g., Rh(II) vs. Ru-based) and solvents is recommended. Kinetic vs. thermodynamic control should also be assessed via time-course experiments .
Advanced: What methodological challenges exist in synthesizing enantiomerically pure this compound derivatives for biological studies?
Challenges include preserving stereochemical integrity during azide introduction and avoiding racemization at strained bridgehead positions. Asymmetric cyclopropanation using chiral catalysts (e.g., dirhodium tetracarboxylates) can yield enantiopure precursors. Subsequent azide substitution via SN2 reactions must avoid ring-opening side reactions. HPLC or enzymatic resolution may be required to isolate enantiomers, as shown in carbocyclic nucleoside syntheses .
Advanced: How does the bicyclo[3.1.0]hexane scaffold enhance the stability of RNA interference (RNAi) agents?
Incorporating bicyclo[3.1.0]hexane pseudosugars into siRNA backbones reduces nuclease degradation by imposing conformational rigidity. The scaffold's "north" pseudorotational conformation mimics the 3'-endo sugar pucker of natural RNA, improving binding to the RNA-induced silencing complex (RISC). Stability assays in serum and gene-silencing efficiency in cell lines (e.g., HeLa) are critical for validating these modifications .
Advanced: What experimental techniques are essential for analyzing conformational dynamics in bicyclo[3.1.0]hexane derivatives?
X-ray crystallography : Resolves boat vs. chair conformations and bond angles (e.g., triclinic space group P with Z=2 for N′-isopropylidene derivatives) .
Computational modeling (DFT/MOPAC) : Predicts strain energy and orbital alignment for bond cleavage selectivity .
NMR spectroscopy : Detects dynamic ring-flipping processes via variable-temperature studies .
Basic: What safety precautions are critical when handling azidomethyl-functionalized bicyclo[3.1.0]hexanes?
Azides are shock-sensitive and prone to explosive decomposition. Use inert atmospheres (N₂/Ar), avoid metal spatulas, and conduct reactions in dilute solutions. Quench excess azides with sodium nitrite or thiourea. Always perform small-scale tests (<100 mg) and monitor exotherms using calorimetry .
Advanced: How do substituents at the 3-position affect the electrophilic cleavage of bicyclo[3.1.0]hexane derivatives?
Substituents like hydroxy or ethoxy groups at the 3-position direct oxymercuration to cleave the bridge (zero) bond instead of peripheral bonds. This stereospecific cleavage is driven by neighboring-group participation, where the substituent stabilizes the transition state via partial charge delocalization. Contrastingly, unsubstituted derivatives favor peripheral bond cleavage .
Advanced: What strategies mitigate competing pathways in radical-mediated rearrangements of bicyclo[3.1.0]hexanes?
Radical intermediates (e.g., 3-cyclopentenylmethyl) can undergo undesired hydride capture or ring-opening. Using bulky solvents (n-decane) and low temperatures slows radical diffusion, favoring ring closure. Tin hydride reductants should be added in sub-stoichiometric amounts to extend radical lifetimes, as demonstrated in tri-n-butyltin hydride reductions .
Basic: What are the emerging applications of this compound in medicinal chemistry?
This scaffold is pivotal in synthesizing carbocyclic nucleosides (e.g., antiviral agents) and siRNA modifications. Its strained geometry enhances binding affinity to enzymes like reverse transcriptase, while the azide group enables click chemistry for bioconjugation or probe development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
